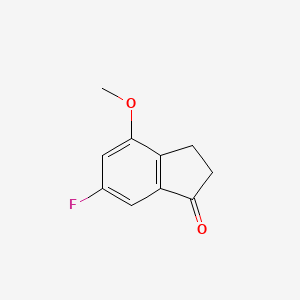

6-Fluoro-4-methoxy-indan-1-one

Description

Historical Context and Evolution of Indanone Research

The study of indanones dates back to the early 20th century, with initial publications appearing in the 1920s that focused on the elucidation of their fundamental structure and basic reactivity. beilstein-journals.orgsolubilityofthings.com Since these early explorations, research into indanone chemistry has expanded dramatically, driven by the discovery of their utility as synthetic building blocks. A major leap in the field was the development of various synthetic methodologies, most notably the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides, which remains a cornerstone for constructing the indanone framework. mdpi.comnih.gov Over the decades, research has evolved from synthesizing simple indanone structures to creating highly functionalized and stereochemically complex derivatives. This evolution has been propelled by the need for advanced intermediates in drug discovery programs, leading to the development of more efficient, selective, and environmentally benign synthetic strategies, including microwave-assisted and superacid-catalyzed reactions. mdpi.comrsc.org

Structural Framework of Indanones and Key Substituent Effects

The chemical behavior of the indanone scaffold is profoundly influenced by the nature and position of substituents on its aromatic ring. These substituents modulate the electron density of the bicyclic system, thereby affecting the reactivity of the ketone carbonyl group and the aromatic ring itself. The effects are broadly categorized as inductive and resonance effects. lasalle.edu

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like halogens pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) like alkyl groups push electron density toward the ring (+I effect). lasalle.edu

Resonance Effect (M): Also known as the mesomeric effect, this occurs through the pi (π) system when a substituent has lone pairs or pi bonds that can be delocalized into the aromatic ring. Groups with lone pairs, such as methoxy (B1213986) (-OCH₃), can donate electron density (+M effect), while groups with pi bonds to electronegative atoms, like carbonyls, withdraw electron density (-M effect). lasalle.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Aromatic Ring Effect |

| Fluoro (-F) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating, Ortho/Para Directing |

| Methoxy (-OCH₃) | Weakly Electron-Withdrawing (-I) | Strongly Electron-Donating (+M) | Activating, Ortho/Para Directing |

This table provides a generalized summary of substituent effects.

Rationale for Investigating 6-Fluoro-4-methoxy-indan-1-one as a Model Compound

The compound 6-Fluoro-4-methoxy-indan-1-one serves as an exemplary model for several key areas of chemical research. The rationale for its investigation is multifaceted:

Studying Substituent Synergy: The molecule features both a halogen (fluoro) and an alkoxy (methoxy) group on the same aromatic ring. This specific substitution pattern, with an electron-withdrawing group and an electron-donating group, creates a unique electronic environment. It allows researchers to study the competitive and synergistic interplay of these distinct electronic effects on reaction outcomes, such as electrophilic aromatic substitution, and on the properties of the ketone functional group.

Intermediate for Complex Synthesis: Substituted indanones are highly valued as synthetic intermediates. mdpi.commdpi.com The presence of three distinct functional handles—the ketone, the fluoro group, and the methoxy group—allows for sequential and site-selective chemical modifications. This makes 6-Fluoro-4-methoxy-indan-1-one a versatile building block for constructing more complex and potentially bioactive molecules, such as those investigated for neurodegenerative diseases or as anticancer agents. mdpi.combenthamdirect.comnih.gov

Probing Bioisosteric Replacements: In medicinal chemistry, fluorine is often incorporated into drug candidates to enhance metabolic stability, binding affinity, or lipophilicity. The methoxy group is also a common feature in biologically active compounds. Investigating a scaffold containing both allows for a deeper understanding of how these groups contribute to molecular properties relevant to drug design. nih.gov

Scope and Objectives of Research in 6-Fluoro-4-methoxy-indan-1-one Chemistry

Research centered on 6-Fluoro-4-methoxy-indan-1-one and related polysubstituted indanones encompasses several primary objectives:

Development of Synthetic Methodologies: A key goal is to establish efficient, high-yield, and regioselective synthetic routes to produce 6-Fluoro-4-methoxy-indan-1-one. This involves optimizing classical methods like Friedel-Crafts cyclizations and exploring novel catalytic processes. beilstein-journals.orgrsc.org

Elucidation of Reactivity: A thorough investigation of the compound's chemical reactivity is essential. This includes mapping its behavior in various organic reactions to understand how the substituents direct further chemical transformations on both the aromatic and cyclopentanone (B42830) rings.

Application as a Synthetic Scaffold: Researchers aim to demonstrate the utility of this compound as a versatile starting material. This involves using it in the synthesis of larger, more structurally diverse molecules, including natural product analogues and novel heterocyclic systems with potential applications in medicine and materials science. mdpi.comrsc.org

Physicochemical and Spectroscopic Characterization: A fundamental objective is the comprehensive characterization of the molecule's properties. This includes detailed analysis of its spectroscopic data (NMR, IR, MS) and the study of its solid-state structure through techniques like X-ray crystallography to correlate its structural features with its chemical behavior.

The following table provides physicochemical data for the parent indanone and related monosubstituted derivatives for comparative context.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at RT) |

| 1-Indanone (B140024) | C₉H₈O | 132.16 | Solid |

| 6-Fluoro-1-indanone (B73319) | C₉H₇FO | 150.15 | Solid nih.gov |

| 4-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | Solid |

| 5-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | Solid mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H9FO2 |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

6-fluoro-4-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9FO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3 |

InChI Key |

RASSSLGPQZDRJR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1CCC2=O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 4 Methoxy Indan 1 One and Its Structural Analogues

Classical Approaches in Indanone Synthesis Relevant to the Fluorinated and Methoxylated Scaffold

Traditional methods for synthesizing the indanone ring system have been well-established and provide a foundational understanding for the construction of complex derivatives like 6-fluoro-4-methoxy-indan-1-one. These methods often rely on intramolecular cyclization reactions driven by strong acids.

Friedel-Crafts Acylation Strategies for Indanone Ring Closure

The intramolecular Friedel-Crafts acylation is one of the most common and powerful methods for the preparation of 1-indanones. orgsyn.orgnih.gov This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acid chloride. The presence of activating groups, such as a methoxy (B1213986) group on the aromatic ring, can facilitate this electrophilic aromatic substitution, while the deactivating effect of a fluorine atom presents a challenge that must be carefully managed.

The choice of catalyst is crucial for the success of the Friedel-Crafts acylation. Strong Brønsted acids like sulfuric acid, polyphosphoric acid (PPA), and methanesulfonic acid (MSA), as well as Lewis acids such as aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄), are frequently employed. nih.govgoogle.com For instance, the cyclization of 3-arylpropionic acids can be achieved using PPA or a mixture of MSA and phosphorus pentoxide. nih.govbeilstein-journals.org An improved one-pot process has been described that starts from a substituted benzoyl chloride and ethylene (B1197577), which undergoes a Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation in the presence of aluminum chloride. acs.org This approach could be adapted for the synthesis of 6-fluoro-4-methoxy-indan-1-one by starting with 3-fluoro-5-methoxybenzoyl chloride. The regioselectivity of the cyclization is directed by the substituents on the aromatic ring. In the case of a 3-fluoro-5-methoxyphenylpropionic acid precursor, the cyclization is expected to occur para to the activating methoxy group.

| Catalyst/Reagent | Precursor Type | Conditions | Yield | Reference |

| Polyphosphoric Acid (PPA) | 3-Arylpropionic acids | High Temperature | Good | beilstein-journals.org |

| Sulfuric Acid | 3-Arylpropionic acids | 140 °C | Moderate | beilstein-journals.org |

| Aluminum Chloride (AlCl₃) | 3-Phenylpropionic acid chloride | Benzene (B151609) | 90% | beilstein-journals.org |

| Trifluoromethanesulfonic acid (TfOH) | 3-Arylpropionic acids | High Temperature | High | researchgate.net |

Nazarov Cyclization and its Application to Indanone Precursors

The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, which can be readily converted to indanones. This reaction involves the acid-catalyzed conrotatory electrocyclic ring closure of a divinyl ketone (chalcone). beilstein-journals.orgresearchgate.net For the synthesis of 6-fluoro-4-methoxy-indan-1-one, a precursor chalcone (B49325) bearing the corresponding substitution pattern would be required. The reaction is often promoted by strong acids like trifluoroacetic acid (TFA) and can be accelerated using microwave irradiation. beilstein-journals.orgresearchgate.netpreprints.org

A significant advancement in this area is the development of catalytic and stereoselective Nazarov cyclizations. For example, a tandem transformation involving a Nazarov cyclization followed by an electrophilic fluorination has been achieved using a Cu(II) triflate catalyst and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. beilstein-journals.orgacs.org This method allows for the direct introduction of a fluorine atom during the cyclization process, offering a convergent approach to fluorinated indanones. beilstein-journals.orgjuniperpublishers.com The stereoselectivity of the reaction can be controlled to produce specific diastereomers. acs.org

| Catalyst/Promoter | Substrate | Key Feature | Yield | Reference |

| Trifluoroacetic Acid (TFA) | Chalcones | Microwave-assisted | Good | beilstein-journals.orgresearchgate.net |

| Cu(II) Triflate / NFSI | α,β-Unsaturated arylketones | Tandem fluorination | High | beilstein-journals.orgacs.org |

| SbF₅ | Phenylalkynes and Aldehydes | One-pot synthesis | High | organic-chemistry.org |

Cyclization Reactions of Arylpropionic and Arylacrylic Acids

The intramolecular cyclization of 3-arylpropionic acids and 3-arylacrylic acids serves as a direct route to the indanone core. beilstein-journals.org These reactions are typically promoted by strong acids that act as dehydrating agents, facilitating the formation of an acylium ion intermediate which then undergoes electrophilic attack on the aromatic ring.

A variety of acidic conditions have been explored for this transformation. Polyphosphoric acid and sulfuric acid have been shown to effectively catalyze the cyclization of both arylpropionic and arylacrylic acids, affording 1-indanones in good yields (60-90%). beilstein-journals.org More recently, lanthanide triflates, such as terbium triflate (Tb(OTf)₃), have been employed as catalysts for the dehydrative cyclization of 3-arylpropionic acids, although this often requires high temperatures. nih.govbeilstein-journals.org The electronic nature of the substituents on the aromatic ring plays a significant role in the reaction's success. Electron-donating groups like methoxy generally facilitate the cyclization, while electron-withdrawing groups like fluoro can make the reaction more challenging, potentially requiring harsher conditions.

Modern Catalytic Methodologies for 6-Fluoro-4-methoxy-indan-1-one Construction

To overcome the limitations of classical methods, which often require harsh conditions and stoichiometric promoters, modern catalytic approaches have been developed. These methodologies offer milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition Metal-Catalyzed Annulation Reactions (e.g., Copper-Catalyzed, Rhodium-Catalyzed, Palladium-Catalyzed)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and indanones are no exception. rsc.org Various transition metals, including copper, rhodium, and palladium, have been successfully employed in annulation reactions to construct the indanone framework. acs.org

Copper-Catalyzed Reactions: Copper catalysts have been utilized for the intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives to yield 3-hydroxy-1-indanones under mild conditions. organic-chemistry.orgacs.orgnih.gov This method provides a straightforward entry to functionalized indanones that can be further elaborated. Another notable copper-catalyzed reaction is the acyltrifluoromethylation of alkenes, which provides rapid access to trifluoroethyl indanones with excellent diastereoselectivity. rsc.org A copper-catalyzed coupling of indanone oxime acetates with thiols has also been developed for synthesizing 2,3-difunctionalized indenones. rsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven to be highly effective for the synthesis of indanones. One approach involves the isomerization of α-arylpropargyl alcohols, which are readily prepared from terminal alkynes and aromatic aldehydes. acs.org This reaction proceeds under mild conditions and offers a highly efficient route to the indanone core. acs.org Rhodium-catalyzed tandem reactions, such as the carborhodium/cyclization of internal alkynes, can produce 2,3-substituted indanones in high yields. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones have been studied, providing a direct route to trifluoromethyl-substituted indanones. rsc.org Enantioselective synthesis of chiral 3-aryl-1-indanones has been achieved through a rhodium-catalyzed asymmetric intramolecular 1,4-addition. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis offers a versatile platform for indanone synthesis. researchgate.net The palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a well-established method for preparing indanones. organic-chemistry.org More recent developments include a palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, which proceeds via C-H activation of the aldehyde group under mild conditions. acs.orgacs.orgnih.gov A one-pot Heck-aldol annulation cascade has also been reported, starting from salicylaldehyde (B1680747) triflates and 2-hydroxy-ethyl vinyl ether, to produce indanone ketals. liv.ac.uk Ligand-free palladium-catalyzed carbonylation reactions have been developed for the synthesis of indenones from o-bromophenyl iodide and alkynes. bohrium.com

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

| CuI | Intramolecular Annulation | 2-Ethynylbenzaldehydes | Mild conditions, good yields | acs.orgnih.gov |

| [Rh(cod)Cl]₂ | Isomerization | α-Arylpropargyl alcohols | High efficiency | acs.org |

| Pd(OAc)₂ | Carbonylative Cyclization | Unsaturated aryl iodides | Good to excellent yields | organic-chemistry.org |

| Rh(III) catalyst | C-H Annulation | N-methoxybenzamides | Direct trifluoromethylation | rsc.org |

| Pd(OAc)₂/dppp | Heck-Aldol Cascade | Salicylaldehyde triflates | One-pot synthesis | liv.ac.uk |

Organocatalytic Approaches in Stereoselective Indanone Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, avoiding the use of often toxic and expensive heavy metals. nih.gov In the context of indanone synthesis, organocatalytic methods have been successfully applied to create chiral centers with high stereocontrol.

For instance, organocatalytic stereoselective [3+3] spiro-annulation strategies have been devised to obtain spiro-glutarimide derivatives from cyclic β-ketoamides and enal compounds, catalyzed by N-heterocyclic carbenes (NHCs). rsc.org Chiral squaramide catalysts have been employed in a highly diastereo- and enantioselective cascade Michael/aldol (B89426) reaction to construct functionalized spirocyclohexane indane-1,3-diones. researchgate.net Furthermore, an efficient organocatalyzed asymmetric Mannich/cyclization tandem reaction of 2-benzothiazolimines and 2-isothiocyanato-1-indanones has been developed to synthesize novel spirocyclic compounds with high yields and excellent stereoselectivities. mdpi.com These approaches highlight the potential of organocatalysis to generate structurally diverse and stereochemically complex indanone derivatives, which could be applied to the synthesis of chiral analogues of 6-fluoro-4-methoxy-indan-1-one.

Microwave-Assisted Synthesis of Indanone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.org This technology has been successfully applied to various synthetic transformations, including the Friedel-Crafts reaction, which is a cornerstone for the synthesis of indanones. rsc.orgresearchgate.net

The intramolecular Friedel-Crafts acylation of arylpropionic acids or their derivatives is a common route to indanones. beilstein-journals.org Under microwave irradiation, this cyclization can be achieved with significantly reduced reaction times, often in minutes as opposed to hours. preprints.org For instance, the synthesis of indanones from arenes and α,β-unsaturated acyl chlorides in the presence of aluminum chloride can be efficiently carried out under microwave conditions. researchgate.net While specific studies on the microwave-assisted synthesis of 6-fluoro-4-methoxy-indan-1-one are not extensively documented, the general principles are applicable. The use of microwave heating can enhance the efficiency of the key cyclization step, making it a more sustainable and time-effective approach. researchgate.netpreprints.org

| Reaction Type | Key Features under Microwave Irradiation | Potential Advantages |

| Friedel-Crafts Acylation | Rapid heating, increased reaction rates. | Reduced reaction times, improved yields. rsc.orgresearchgate.net |

| Nazarov Cyclization | Can be performed in neat trifluoroacetic acid. | Shorter reaction times (minutes), potentially higher yields. preprints.org |

| Multi-component Reactions | One-pot synthesis of complex molecules. | High efficiency, atom economy. koreascience.kr |

Strategies for Selective Introduction of Fluoro and Methoxy Groups within the Indanone Core

The regiochemistry of fluorination and methoxylation is a critical aspect of the synthesis of substituted indanones, as the position of these groups profoundly influences the biological activity of the final compound.

The introduction of fluorine into an aromatic ring can be achieved through several methods, with the choice of reagent and strategy dictating the regioselectivity.

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly used for the direct fluorination of aromatic compounds. researchgate.net The regioselectivity is governed by the electronic nature of the substituents already present on the aromatic ring. For a methoxy-substituted indanone, the ortho- and para-directing effect of the methoxy group would influence the position of fluorination.

From Amino Precursors (Balz-Schiemann Reaction): A classic method involves the diazotization of an aromatic amine followed by decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. This multi-step sequence allows for the introduction of fluorine at a position defined by the initial placement of the amino group.

Tandem Cyclization and Fluorination: Catalytic stereoselective synthesis of highly substituted indanones can be achieved via tandem Nazarov cyclization and electrophilic fluorination trapping. iyte.edu.tr

The methoxy group can be introduced either before or after the formation of the indanone ring.

Nucleophilic Aromatic Substitution (SNAr): A common strategy involves the reaction of a fluoro-indanone with a methoxide (B1231860) source. The electron-withdrawing ketone group activates the aromatic ring for nucleophilic attack, allowing for the displacement of the fluoride ion by the methoxide. The position of the incoming methoxy group is determined by the location of the fluorine atom on the indanone core.

From Hydroxy Indanones: The methylation of a hydroxy-substituted indanone is another viable route. For example, 5-hydroxy-1-indanone (B188539) can be prepared and subsequently methylated to yield 5-methoxy-1-indanone. google.com

Starting from Methoxy-Substituted Precursors: A more direct approach involves using a starting material that already contains the methoxy group at the desired position. For example, the Friedel-Crafts acylation of a methoxy-substituted phenylpropanoic acid will lead to a methoxy-indanone. nih.gov The intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid derivatives can be used to synthesize methoxy-substituted indanones. nih.gov The steric hindrance from methoxy groups can influence the direction of arylation in some reactions. whiterose.ac.uk

| Method | Description | Key Reagents/Conditions |

| Electrophilic Fluorination | Direct fluorination of the aromatic ring. | Selectfluor®, NFSI. researchgate.net |

| Balz-Schiemann Reaction | Diazotization of an amine followed by fluorination. | NaNO₂, HBF₄. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., F) by a methoxide. | NaOMe, DMF. |

| Methylation of Hydroxy Indanone | Conversion of a hydroxyl group to a methoxy group. | Methylating agent (e.g., dimethyl sulfate), base. |

| Friedel-Crafts from Methoxy Precursor | Cyclization of a precursor already containing a methoxy group. | Polyphosphoric acid, AlCl₃. nih.govmasterorganicchemistry.com |

Regioselective Fluorination Techniques

Alternative Precursor-Based Syntheses of 6-Fluoro-4-methoxy-indan-1-one

The synthesis of 6-fluoro-4-methoxy-indan-1-one can be approached from various starting materials, with the intramolecular Friedel-Crafts reaction being a key transformation. beilstein-journals.orgmasterorganicchemistry.comresearchgate.net

A logical and frequently employed strategy is the cyclization of a suitably substituted 3-phenylpropanoic acid. researchgate.net For the target molecule, this would involve the synthesis and subsequent cyclization of 3-(3-fluoro-5-methoxyphenyl)propanoic acid. This precursor can be prepared from commercially available starting materials. The intramolecular Friedel-Crafts acylation of this acid, typically promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent, leads to the formation of the indanone ring. masterorganicchemistry.com The regioselectivity of this cyclization is crucial, and the directing effects of both the fluorine and methoxy substituents guide the ring closure to the desired 6-fluoro-4-methoxy-indan-1-one isomer.

Alternative precursors for indanone synthesis include: nih.gov

Esters and Diesters: These can be used in reactions like the Dieckmann condensation to form the five-membered ring.

Acid Chlorides: Intramolecular Friedel-Crafts acylation of arylpropionyl chlorides is a common method. beilstein-journals.org

Ketones and Alkynes: Nazarov cyclization of divinyl ketones or rhodium-catalyzed carbonylation of alkynes can also yield indanones. preprints.orgiyte.edu.tr

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 6 Fluoro 4 Methoxy Indan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for elucidating the precise molecular architecture of 6-Fluoro-4-methoxy-indan-1-one by mapping the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. In a typical ¹H NMR spectrum of 6-Fluoro-4-methoxy-indan-1-one, distinct signals corresponding to the aromatic and aliphatic protons are observed. The methoxy (B1213986) group protons (-OCH₃) characteristically appear as a sharp singlet. The aliphatic protons of the indanone ring system present as two triplets, resulting from the coupling between the adjacent methylene (B1212753) groups at positions C-2 and C-3. The aromatic region displays signals whose multiplicity and coupling constants are dictated by the substitution pattern on the benzene (B151609) ring, including the effects of the fluorine substituent.

Table 1: Representative ¹H NMR Data for 6-Fluoro-4-methoxy-indan-1-one

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency used.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to confirm the carbon framework of the molecule. Each unique carbon atom in 6-Fluoro-4-methoxy-indan-1-one gives rise to a distinct signal, confirming the total number of carbon atoms. The spectrum typically shows a signal for the carbonyl carbon (C=O) at the most downfield position (around 200 ppm). Signals for the aromatic carbons appear in the intermediate region (100-160 ppm), with their exact shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy groups. The aliphatic carbons of the indanone ring and the methoxy carbon appear at the most upfield positions. researchgate.net

Table 2: Representative ¹³C NMR Data for 6-Fluoro-4-methoxy-indan-1-one

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|

Note: The specific chemical shifts can vary with experimental conditions.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. icpms.cz Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear signals. alfa-chemistry.com For 6-Fluoro-4-methoxy-indan-1-one, the ¹⁹F NMR spectrum will show a single signal, confirming the presence of one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the other substituents. alfa-chemistry.comcolorado.edu This technique is crucial for confirming the presence and electronic environment of the fluoro substituent. nih.gov

Two-dimensional (2D) NMR experiments are vital for unambiguously assembling the molecular structure by establishing connectivity between atoms. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.com For 6-Fluoro-4-methoxy-indan-1-one, COSY spectra would show correlations between the protons on C-2 and C-3, confirming their adjacency in the aliphatic chain. It would also help delineate the coupling network among the aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro Substituent Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and the fragmentation pattern of the compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision (typically to four or more decimal places). nih.gov This allows for the unambiguous determination of the molecular formula. metabolomexchange.org For 6-Fluoro-4-methoxy-indan-1-one, the experimentally determined mass from an HRMS analysis would be compared to the calculated theoretical mass for the molecular formula C₁₀H₉FO₂. A close match between these values provides definitive confirmation of the compound's elemental composition. rsc.org

Table 3: HRMS Data for 6-Fluoro-4-methoxy-indan-1-one

| Ion | Calculated Mass (m/z) for C₁₀H₁₀FO₂ [M+H]⁺ | Found Mass (m/z) |

|---|

Fragmentation Pattern Analysis for Structural Inference

Mass spectrometry is a powerful analytical technique that provides insights into the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For 6-Fluoro-4-methoxy-indan-1-one, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

In ketones, a primary fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. Aromatic ketones, such as 6-Fluoro-4-methoxy-indan-1-one, typically lose the R group attached to the carbonyl, followed by the loss of carbon monoxide (CO). The stability of the aromatic ring often results in a strong molecular ion peak. miamioh.edu

Another common fragmentation process in carbonyl compounds is the McLafferty rearrangement, which can occur if a sufficiently long alkyl chain is present. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond. miamioh.edu

For substituted aromatic compounds, the fragmentation pattern can also involve cleavages related to the substituents. In the case of 6-Fluoro-4-methoxy-indan-1-one, fragments corresponding to the loss of the methoxy group (·OCH₃) or the fluorine atom could be observed. The presence of chlorine or bromine in similar halogenated compounds is often identifiable from characteristic isotopic peaks. libretexts.org

Table 1: Predicted Major Mass Spectrometry Fragments for 6-Fluoro-4-methoxy-indan-1-one

| Fragment Structure | Lost Neutral Fragment | Predicted m/z | Fragmentation Pathway |

| [C₁₀H₉FO₂]⁺ | - | 180 | Molecular Ion (M⁺) |

| [C₉H₆FO]⁺ | CO | 152 | α-cleavage |

| [C₉H₉FO]⁺ | O | 164 | - |

| [C₁₀H₉O₂]⁺ | F | 161 | Loss of fluorine |

| [C₉H₆F]⁺ | CH₃O | 149 | Loss of methoxy radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

For 6-Fluoro-4-methoxy-indan-1-one, the IR and Raman spectra would be characterized by several key vibrational modes. The most prominent feature in the IR spectrum is typically the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which for ketones generally appears in the region of 1680-1740 cm⁻¹. In related indanone structures, this C=O stretching frequency is observed around 1690-1709 cm⁻¹. jmchemsci.com For instance, the C=O bond length in 6-fluoroindan-1-one is 1.2172 (13) Å. nih.gov

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the indane ring would be observed just below 3000 cm⁻¹. The C-F stretching vibration typically gives rise to a strong band in the region of 1000-1400 cm⁻¹. The C-O stretching of the methoxy group would also produce a characteristic band, usually in the 1000-1300 cm⁻¹ region.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would complement the IR data. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for 6-Fluoro-4-methoxy-indan-1-one

| Vibrational Mode | Functional Group | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| C=O Stretch | Ketone | 1680 - 1740 | 1680 - 1740 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | Indane Ring | 2850 - 2960 | 2850 - 2960 |

| C-F Stretch | Fluoro Group | 1000 - 1400 | 1000 - 1400 |

| C-O Stretch | Methoxy Group | 1000 - 1300 | 1000 - 1300 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 | 1400 - 1600 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

The crystal structure of 6-fluoroindan-1-one reveals that the molecule crystallizes with two independent molecules in the asymmetric unit. nih.gov The five-membered ring in each of these molecules is nearly planar. nih.gov In the crystal, molecules form sheets parallel to the (100) plane through C-H···O and C-H···F interactions. nih.gov

In the crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one, the molecules also exhibit nearly planar conformations. iucr.org The packing of these molecules in the crystal lattice is influenced by intermolecular interactions such as C-H···O, C-H···X (where X is the halogen), and π-stacking. iucr.org It is noteworthy that despite their structural similarities, 6-fluoroindan-1-one, 6-chloroindan-1-one, and 6-bromoindan-1-one are not isomorphous, indicating that the nature of the halogen substituent significantly influences the crystal packing. nih.goviucr.org

Table 3: Comparison of Crystallographic Data for Related Halogenated Indanones

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 6-Fluoroindan-1-one | Monoclinic | P2₁/c | C-H···O, C-H···F | nih.gov |

| 6-Chloroindan-1-one | Monoclinic | P2₁/n | C-H···O | iucr.org |

| 6-Bromoindan-1-one | Monoclinic | P2₁/c | C-H···O, C-H···Br, π-stacking | iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelengths and intensities are characteristic of the electronic structure and extent of conjugation in the molecule.

The UV-Vis spectrum of 6-Fluoro-4-methoxy-indan-1-one is expected to show absorptions arising from the π → π* and n → π* electronic transitions of the conjugated system, which includes the benzene ring and the carbonyl group. The benzene ring itself typically exhibits two absorption bands, the E2 band around 204 nm and the B band around 254 nm. The presence of substituents on the benzene ring can cause a shift in these absorption maxima (bathochromic or hypsochromic shift) and an increase or decrease in their intensity.

The carbonyl group has a weak n → π* transition at longer wavelengths (around 270-300 nm) and a strong π → π* transition at shorter wavelengths (around 180-200 nm). In 6-Fluoro-4-methoxy-indan-1-one, the conjugation of the carbonyl group with the aromatic ring will likely shift the π → π* transition to a longer wavelength.

For example, a related compound, 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, shows UV-Vis absorption maxima at 260 nm and 393 nm in methanol. This provides an indication of the potential absorption regions for similar conjugated systems.

Table 4: Expected UV-Vis Absorption Maxima for 6-Fluoro-4-methoxy-indan-1-one

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Aromatic Ring & C=O | 200 - 280 |

| n → π | Carbonyl Group | 270 - 320 |

Computational and Theoretical Chemistry Investigations of 6 Fluoro 4 Methoxy Indan 1 One

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. orientjchem.orgacs.org The B3LYP functional, a hybrid method, is commonly used in conjunction with basis sets like 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. orientjchem.orgresearchgate.net

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net For cyclic systems like indanone, this process confirms the planarity of the ring structures and determines the precise bond lengths and angles. nih.gov

Table 1: Predicted Geometrical Parameters for Indanone Analogs (B3LYP Method) Note: This table presents data for analog compounds to illustrate the type of results obtained from geometry optimization. Specific experimental or calculated data for 6-Fluoro-4-methoxy-indan-1-one is not available in the cited literature.

| Parameter | 5,6-dimethoxy-1-indanone (Calculated) nih.gov | 5,6-dimethoxy-1-indanone (Experimental XRD) nih.gov |

|---|---|---|

| C=O Bond Length (Å) | 1.218 | 1.211 |

| C-O (methoxy) Bond Length (Å) | 1.358 / 1.353 | 1.361 / 1.364 |

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra recorded using techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. orientjchem.org

For 6-Fluoro-4-methoxy-indan-1-one, key vibrational modes would include the C=O stretching of the ketone group, C-F stretching, C-O stretching of the methoxy (B1213986) group, and various C-C and C-H vibrations of the aromatic and aliphatic rings. researchgate.nettandfonline.com Computational studies on similar molecules, such as 4-bromo-2-fluoro anisole (B1667542) and 5,6-dimethoxy-1-indanone, have successfully correlated calculated frequencies with experimental data. nih.govresearchgate.net The C=O stretching vibration is typically strong and appears in the region of 1700-1750 cm⁻¹. tandfonline.com The C-F stretching vibration is expected in the 1000-1360 cm⁻¹ range, while methoxy group vibrations have characteristic peaks for stretching and rocking modes. orientjchem.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). schrodinger.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. semanticscholar.orgschrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

DFT calculations are a standard method for computing these orbital energies. physchemres.org In a study of 5,6-dimethoxy-1-indanone, the HOMO-LUMO gap was calculated to be 4.57 eV, indicating a stable molecule where charge transfer occurs. nih.govresearchgate.net For 6-Fluoro-4-methoxy-indan-1-one, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO may be centered around the electron-accepting carbonyl group. The precise energy gap would reflect the combined electronic effects of the fluoro and methoxy substituents.

A Molecular Electrostatic Potential (MEP) surface map is a visual tool used to understand a molecule's reactivity towards electrophilic and nucleophilic attack. rsc.orgrsc.org The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. researchgate.net Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. rsc.org Green areas are neutral.

For 6-Fluoro-4-methoxy-indan-1-one, MEP analysis would show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pair electrons, making it a primary site for electrophilic interaction. rsc.orgresearchgate.net The hydrogen atoms would exhibit positive potential (blue). The aromatic ring would show a complex potential distribution influenced by the competing effects of the electron-donating methoxy group and the electronegative fluorine atom. rsc.org

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

Thermochemical and Energetic Studies of 6-Fluoro-4-methoxy-indan-1-one

Thermochemical studies focus on the energy changes that occur during chemical reactions and phase transitions. The standard molar enthalpy of formation is a key thermodynamic property that quantifies the energy of a compound relative to its constituent elements in their standard states.

The gas-phase standard molar enthalpy of formation (ΔfH°(g)) can be determined experimentally using techniques like combustion calorimetry combined with sublimation/vaporization enthalpy measurements, or it can be calculated using high-level computational methods. researchgate.net

While direct experimental data for 6-Fluoro-4-methoxy-indan-1-one is not found in the reviewed literature, a comprehensive study on related methoxy-indanones provides valuable reference points. researchgate.net The experimental gas-phase enthalpies of formation for 4-methoxy-indanone and 5-methoxy-indanone were determined, showing a significant stabilizing effect from the methoxy group. researchgate.net Computational results from the same study were in close agreement with the experimental values, demonstrating the reliability of the theoretical models. researchgate.net The introduction of a fluorine atom to the 4-methoxy-indanone structure would be expected to further influence this value due to its high electronegativity.

Table 2: Gas-Phase Standard Molar Enthalpies of Formation for Indanone Analogs Note: This table presents available data for analog compounds. Data for 6-Fluoro-4-methoxy-indan-1-one is not available in the cited literature.

| Compound | ΔfH°(g) (Experimental, kJ·mol⁻¹) researchgate.net | ΔfH°(g) (Calculated, kJ·mol⁻¹) researchgate.net |

|---|---|---|

| 4-Methoxy-indanone | -219.0 ± 2.6 | -219.7 |

Energetic Effects of Fluoro and Methoxy Substituents on the Indanone Core

The introduction of fluoro and methoxy groups to the indanone core has significant energetic consequences. A computational study on substituted indanones revealed that the presence of a methoxy group leads to a substantial decrease in the gas-phase enthalpy of formation, by approximately 153 kJ·mol⁻¹. mdpi.com This stabilizing effect is considerably larger than that of a methyl group, which decreases the enthalpy of formation by about 35 kJ·mol⁻¹. mdpi.com

Table 1: Energetic Contribution of Substituents to the Indanone Core

| Substituent | Change in Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|

| Methoxy | ~ -153 mdpi.com |

| Methyl | ~ -35 mdpi.com |

Advanced Computational Simulations

Advanced computational simulations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed electronic and structural properties of 6-Fluoro-4-methoxy-indan-1-one.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. materialsciencejournal.orgacs.org By calculating the vertical excitation energies, oscillator strengths, and electronic transitions, TD-DFT can simulate the UV-Visible spectrum of a compound. materialsciencejournal.orgacs.org For similar heterocyclic compounds, TD-DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have shown good agreement with experimental spectra. materialsciencejournal.orgtandfonline.com These calculations help in understanding the nature of electronic excitations, such as n→π* and π→π* transitions, which are crucial for characterizing the photophysical properties of the molecule. tandfonline.com The predicted absorption maxima and the corresponding molecular orbital contributions (e.g., HOMO to LUMO transitions) provide a detailed picture of the electronic behavior upon light absorption. tandfonline.com

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of 6-Fluoro-4-methoxy-indan-1-one. By calculating the potential energy surface (PES), researchers can identify the most stable conformers and the energy barriers between them. epstem.netlongdom.org This is typically done by systematically varying key dihedral angles and calculating the corresponding energy at a given level of theory, such as B3LYP with a suitable basis set. epstem.netlongdom.org The resulting PES map reveals the global and local energy minima, which correspond to the most populated conformations of the molecule. epstem.net For flexible molecules, this analysis is crucial as different conformers can exhibit distinct chemical and physical properties. nih.gov

Table 2: Common Computational Methods and Their Applications

| Computational Method | Application | Relevant Information Provided |

|---|---|---|

| TD-DFT | Electronic Absorption Spectra Prediction | Excitation energies, oscillator strengths, absorption wavelengths (λ), HOMO-LUMO transitions materialsciencejournal.orgacs.orgtandfonline.com |

| Conformational Analysis (PES Scan) | Determination of Stable Conformers | Potential energy surfaces, identification of energy minima and rotational barriers epstem.netlongdom.orgnih.gov |

| NBO Analysis | Investigation of Electronic Interactions | Hyperconjugative interactions, stabilization energies (E(2)), charge transfer, atomic charges acs.orgfaccts.deuni-muenchen.de |

Conformational Analysis and Potential Energy Surfaces

Non-Linear Optical (NLO) Properties Prediction and Analysis

The investigation of non-linear optical (NLO) properties is a significant area of research for organic molecules with potential applications in optoelectronics and photonics. nih.govacs.org Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. analis.com.my

The key parameters that characterize NLO properties are the electric dipole moment (μ), linear polarizability (α), and the first and second-order hyperpolarizabilities (β and γ, respectively). acs.orgtandfonline.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. rsc.org The NLO response is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov

For 6-Fluoro-4-methoxy-indan-1-one, the presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom and carbonyl group could potentially lead to significant NLO properties. DFT calculations can quantify the polarizability and hyperpolarizability tensors, providing a theoretical assessment of its NLO potential. orientjchem.org The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial, as a small HOMO-LUMO gap is often correlated with higher polarizability and enhanced NLO activity. nih.gov

Table 3: Key Parameters in NLO Properties Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Electric Dipole Moment | μ | Measures the separation of positive and negative charges in a molecule. acs.org |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an external electric field. acs.org |

| First Hyperpolarizability | β | Quantifies the second-order NLO response, crucial for effects like second-harmonic generation. acs.org |

| Second Hyperpolarizability | γ | Relates to the third-order NLO response. tandfonline.com |

Elucidation of Reaction Mechanisms and Reactivity Profiles for 6 Fluoro 4 Methoxy Indan 1 One

Mechanistic Pathways of Indanone Formation involving Fluoro and Methoxy (B1213986) Precursors

The construction of the 6-Fluoro-4-methoxy-indan-1-one scaffold is typically achieved through intramolecular cyclization reactions, a cornerstone of synthetic organic chemistry for creating cyclic systems.

The most prevalent method for synthesizing 1-indanone (B140024) derivatives is the intramolecular Friedel-Crafts acylation. beilstein-journals.orgsigmaaldrich.comrsc.org This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropionic acid or its corresponding acyl chloride. beilstein-journals.orgresearchgate.net For the synthesis of 6-Fluoro-4-methoxy-indan-1-one, the precursor would be 3-(3-fluoro-5-methoxyphenyl)propanoic acid.

The mechanism proceeds via an electrophilic aromatic substitution pathway. sigmaaldrich.com In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA), an acylium ion is generated from the carboxylic acid derivative. sigmaaldrich.comresearchgate.net This highly electrophilic species is then attacked by the electron-rich aromatic ring.

The regioselectivity of the cyclization—that is, the position on the aromatic ring where the new carbon-carbon bond forms—is directed by the existing substituents. The methoxy group at the 5-position of the precursor (which becomes the 4-position in the indanone) is a powerful ortho-, para-director. The fluorine atom at the 3-position (becoming the 6-position) is also an ortho-, para-director, albeit weaker. The cyclization occurs para to the methoxy group and ortho to the fluorine atom to yield the 6-fluoro-4-methoxy-indan-1-one structure. The use of Meldrum's acid derivatives has also been reported as an effective alternative for intramolecular Friedel-Crafts reactions to form 1-indanones. beilstein-journals.orgresearchgate.net

A general representation of this cyclization is shown below:

Table 1: Key Steps in Friedel-Crafts Acylation for Indanone Synthesis

| Step | Description |

|---|---|

| 1. Acylium Ion Formation | The carboxylic acid or acyl chloride precursor reacts with a Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., PPA) to form a resonance-stabilized acylium ion. sigmaaldrich.com |

| 2. Electrophilic Attack | The electron-rich aromatic ring of the precursor attacks the electrophilic acylium ion. |

| 3. Aromatization | A proton is lost from the intermediate, restoring the aromaticity of the ring and forming the final 1-indanone product. |

While less common than Friedel-Crafts acylation, radical cascade reactions have emerged as a powerful strategy for constructing functionalized 1-indanones. researchgate.net These reactions involve a sequence of events initiated by a radical species. rsc.org

One such approach involves the radical-triggered addition/5-exo-dig cyclization of enynones. frontiersin.org In a hypothetical context for 6-fluoro-4-methoxy-indan-1-one, a precursor like a substituted 1,6-enyne could undergo a radical cascade. The reaction would be initiated by the addition of a radical to the alkyne moiety, followed by a 5-exo-dig cyclization to form the five-membered ring of the indanone skeleton. frontiersin.org The reaction cascade concludes with subsequent steps like oxidation and nucleophilic addition to yield the final product. frontiersin.org

Photocatalytic radical cascade cyclizations have also been developed for the synthesis of indanones from diazoalkanes. acs.org This method involves the generation of a carbon-centered radical through a proton-coupled electron transfer process, which then initiates the cyclization cascade. acs.org While specific examples for 6-fluoro-4-methoxy-indan-1-one are not detailed, the compatibility of this method with fluoro and methoxy substituents on the benzene (B151609) ring has been demonstrated, although sometimes with lower yields. acs.org

Intramolecular Cyclization Mechanisms

Influence of Fluoro and Methoxy Substituents on Reaction Kinetics and Regioselectivity

The electronic properties of the fluoro and methoxy substituents on the aromatic ring of 6-fluoro-4-methoxy-indan-1-one exert a significant influence on its reactivity.

Fluorine (at C-6): As a halogen, fluorine is an electron-withdrawing group due to its high electronegativity (inductive effect). This deactivates the aromatic ring towards electrophilic substitution. However, it also has electron-donating resonance effects and acts as an ortho-, para-director. The electron-withdrawing nature of fluorine enhances the electrophilicity of the ketone's carbonyl group.

Methoxy (at C-4): The methoxy group is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. It is a strong ortho-, para-director.

In reactions involving the carbonyl group, the electron-withdrawing fluorine atom at the 6-position makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to an unsubstituted indanone. Conversely, the electron-donating methoxy group at the 4-position can slightly counteract this effect through resonance.

The regioselectivity of ring-expansion reactions can also be affected by these substituents. For instance, in certain ring-expansion reactions of indanones, substitutions at the 7-position can lead to lower reactivity due to increased steric hindrance around the carbonyl group. nih.gov

Exploration of Specific Reactivity: Annulations and Ring Expansion Reactions

The 1-indanone core is a versatile building block for constructing more complex polycyclic structures through annulation and ring expansion reactions. rsc.org

Annulation Reactions: Annulation reactions involve the fusion of a new ring onto an existing one. 1-Indanones can participate in various annulation reactions to form fused carbocyclic and heterocyclic systems. rsc.org For example, rhodium-catalyzed intermolecular [5+2] annulation of 1-indanones with alkynes can produce benzocycloheptenones. rsc.org The compatibility of these reactions with halogen and methoxy substituents suggests that 6-fluoro-4-methoxy-indan-1-one could be a suitable substrate for such transformations. rsc.org

Ring Expansion Reactions: Ring expansion reactions of cyclic ketones like 1-indanones are valuable for synthesizing medium-sized rings. rsc.org Several methods for the two-carbon ring expansion of 1-indanones to form benzocycloheptenones have been developed. nih.govrsc.org One such method involves a rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bond of the indanone. nih.gov This reaction has been shown to be tolerant of both electron-donating and electron-withdrawing substituents on the indanone ring. nih.gov Another approach involves a base-promoted ring expansion using a TMS-substituted alkyne. rsc.org More recently, a two-step ring expansion of 1-indanones to 2-halo-1-naphthols has been reported, which shows broad functional group tolerance. researchgate.net

Table 2: Examples of Ring Expansion Reactions of 1-Indanones

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Rhodium-catalyzed Ethylene Insertion | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, 2-amino-3-picoline, H₂O, Ethylene | Benzocycloheptenone | nih.govrsc.org |

| Base-promoted Alkyne Insertion | NaH, TMS-alkyne | Benzocycloheptene system | rsc.org |

Hydrogen Bonding and Intermolecular Interactions in 6-Fluoro-4-methoxy-indan-1-one Reactions

Intermolecular forces, particularly hydrogen bonding, can play a crucial role in the reactivity, crystal packing, and physical properties of molecules like 6-fluoro-4-methoxy-indan-1-one.

The presence of the carbonyl oxygen, the methoxy oxygen, and the fluorine atom provides multiple sites for potential hydrogen bonding and other weak intermolecular interactions.

C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and can form C-H···O interactions with suitable hydrogen bond donors in the reaction medium or in the solid state. researchgate.net The oxygen of the methoxy group can also act as a hydrogen bond acceptor.

C-H···F Hydrogen Bonds: The fluorine atom, with its high electronegativity, can participate in weak C-H···F hydrogen bonds. beilstein-journals.org While weaker than conventional hydrogen bonds, these interactions can influence molecular conformation and crystal packing. beilstein-journals.orgrsc.org The existence and significance of fluorine in hydrogen bonding is a topic of ongoing discussion, with some considering it a poor hydrogen bond acceptor. beilstein-journals.org

These non-covalent interactions can affect reaction outcomes by stabilizing transition states or by influencing the orientation of reactants in the active site of a catalyst. In the solid state, these interactions dictate the crystal packing arrangement. nih.gov

Synthetic Utility and Derivatization Strategies for 6 Fluoro 4 Methoxy Indan 1 One

6-Fluoro-4-methoxy-indan-1-one as a Building Block in Complex Organic Synthesis

The 1-indanone (B140024) core is a privileged structure in medicinal chemistry and natural product synthesis. beilstein-journals.org The specific substitution pattern of 6-fluoro-4-methoxy-indan-1-one, featuring both an electron-withdrawing fluorine and an electron-donating methoxy (B1213986) group, offers unique electronic properties that can be exploited to control reactivity and selectivity in complex synthetic sequences.

The rigid indanone skeleton is an excellent starting point for the assembly of more complex molecular architectures, including fused and spirocyclic systems. rsc.org

Fused Polycyclic Systems: Annulation reactions are commonly employed to build additional rings onto the indanone framework. For instance, 1-indanones can undergo ring expansion reactions to form fused seven-membered ring systems. chemrxiv.org A well-established method is the Fischer indole (B1671886) synthesis, where an indanone can react with an aryl hydrazine (B178648) under acidic conditions to produce tetracyclic indenoindoles. rsc.org It is anticipated that 6-fluoro-4-methoxy-indan-1-one would similarly serve as a precursor to novel fused heterocyclic and carbocyclic compounds. Another approach involves the cyclization of 1-indanone intermediates to form fluorinated polyaromatic hydrocarbons (PAHs). beilstein-journals.org

Spirocyclic Frameworks: The carbonyl group at the C-1 position is a key site for constructing spirocycles. A notable example is the stereoselective dimerization of phthalaldehydes catalyzed by N-heterocyclic carbenes to yield spiro- or fused 1-indanones. beilstein-journals.org Furthermore, the Bucherer-Bergs reaction, involving the condensation of a ketone with potassium cyanide and ammonium (B1175870) carbonate, can be used to synthesize spiro-hydantoin derivatives. For example, 6-fluoro-2-methyl-4-chromanone (B1301872) has been used to create a spiro-imidazolidinedione structure, a reaction pathway that is theoretically applicable to 6-fluoro-4-methoxy-indan-1-one. acs.org Spiro-piperidine and spiro-pyrrolidine derivatives have also been synthesized from related indanone structures for evaluation as potential antibacterial agents. tandfonline.com

The ketone functionality at the C-1 position is a primary site for a wide array of chemical transformations.

Reduction: The carbonyl group can be readily reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). For example, 6-fluoro-indan-1-one is reduced to (+/-)-6-fluoro-indan-1-ol with NaBH₄ in high yield. echemi.com This transformation introduces a new stereocenter and a versatile alcohol functional group for further reactions.

Condensation Reactions: The carbonyl group can undergo condensation with active methylene (B1212753) compounds. The Knoevenagel condensation of 1,3-indandione (B147059) with various aromatic aldehydes is a well-documented reaction. beilstein-journals.org Similarly, the C-1 ketone of 6-fluoro-4-methoxy-indan-1-one is expected to react with nucleophiles. For instance, Reformatsky reactions with 6-fluoro-1-indanone (B73319) are used to generate alcohols and functionalized indene (B144670) derivatives.

Formation of Imines and Related Derivatives: Reaction with amines or their derivatives can furnish imines, oximes, or hydrazones, which serve as intermediates for synthesizing nitrogen-containing heterocycles.

Table 1: Potential Derivatizations at the Carbonyl Group (C-1) Based on Analogous Reactions This table illustrates potential reactions for 6-Fluoro-4-methoxy-indan-1-one based on documented transformations of similar compounds.

| Reaction Type | Reagents/Conditions | Expected Product Type | Reference Example Compound | Citation |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH/DCE | Secondary Alcohol | 6-Fluoro-indan-1-one | echemi.com |

| Knoevenagel Condensation | Aromatic Aldehydes, Base | Arylidene Indanone | Indane-1,3-dione | beilstein-journals.org |

| Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃ | Spiro-hydantoin | 6-Fluoro-2-methyl-4-chromanone | acs.org |

| Reformatsky Reaction | α-halo esters, Zn | β-Hydroxy Ester | 6-Fluoro-1-indanone |

The carbon atoms adjacent to the carbonyl group (C-2) and the benzylic position (C-3) offer additional sites for derivatization.

α-Functionalization (C-2): The C-2 methylene group is activated by the adjacent carbonyl and can be functionalized via enolate chemistry. Aldol-type condensations with aldehydes can introduce a substituent at the C-2 position, often as an exocyclic double bond (e.g., a benzylidene group). beilstein-journals.org Halogenation at this position is also a common transformation. For instance, 6-methoxy-3-phenyl-1-indanone has been brominated at the C-2 position using bromine in diethyl ether. beilstein-journals.org Stereoselective fluorination at C-2 can also be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) catalyzed by a copper(II) triflate. bldpharm.com

C-3 Modification: While less common, modifications at C-3 are possible, particularly through reactions that involve the aromatic ring and subsequent cyclization or rearrangement.

Table 2: Potential Modifications of the Five-Membered Ring Based on Analogous Reactions This table illustrates potential reactions for 6-Fluoro-4-methoxy-indan-1-one based on documented transformations of similar compounds.

| Position | Reaction Type | Reagents/Conditions | Expected Product | Reference Example Compound | Citation |

|---|---|---|---|---|---|

| C-2 | Aldol (B89426) Condensation | Benzaldehyde, Base | 2-Benzylidene-1-indanone | Chalcone (B49325) | beilstein-journals.org |

| C-2 | Bromination | Br₂, Et₂O | 2-Bromo-1-indanone | 6-Methoxy-3-phenyl-1-indanone | beilstein-journals.org |

| C-2 | Fluorination | NFSI, Cu(OTf)₂ | 2-Fluoro-1-indanone | α,β-Unsaturated Arylketone | bldpharm.com |

Derivatization at the Carbonyl Group (C-1)

Transformation into Novel Heterocyclic Systems

Indanones are valuable precursors for a variety of heterocyclic structures through condensation and cyclization reactions. The dual reactivity of the carbonyl group and the adjacent active methylene position is often harnessed for this purpose.

Isoxazole Derivatives: A series of isoxazole-fused 1-indanones has been synthesized by reacting chalcone derivatives (derived from indan-1,3-dione) with hydroxylamine. beilstein-journals.org This strategy could be adapted to 6-fluoro-4-methoxy-indan-1-one to create novel benzisoxazole analogues.

Indole and Quinoxaline Derivatives: As mentioned, Fischer indole synthesis provides a direct route to indenoindoles. rsc.org Condensation of 1-indanone with o-phenylenediamines can lead to indeno[1,2-b]quinoxalines, a class of compounds investigated for biological activity. rsc.org

Pyrimido-indoles: Rhodium-catalyzed coupling reactions of N-aminocarbonyl indoles with α-diazocarbonyl compounds have been shown to produce pyrimido[1,6-a]indole-1(2H)-one derivatives, showcasing advanced methods for fused heterocycle synthesis. rsc.org An appropriately derivatized 6-fluoro-4-methoxy-indan-1-one could potentially enter similar catalytic cycles.

Application in the Synthesis of Mechanistically Probed Compounds

The well-defined structure of 6-fluoro-4-methoxy-indan-1-one makes it a suitable platform for synthesizing compounds used to investigate reaction mechanisms and probe biological interactions.

Chiral Derivatizing Agents: Chiral indanone derivatives, such as 1-fluoroindan-1-carboxylic acid (FICA), have been developed as chiral derivatizing agents. researchgate.net These agents react with enantiomeric substrates to form diastereomers that can be distinguished by NMR spectroscopy, allowing for the determination of absolute configurations. The synthesis of an analogue from 6-fluoro-4-methoxy-indan-1-one could provide a new tool for stereochemical analysis, with the methoxy group potentially influencing the magnetic environment and improving spectral resolution.

Fluorescent Probes: The indanone scaffold can be incorporated into larger systems designed as fluorescent probes. For example, quinoxalinone structures, which can be synthesized from related diamines and keto-acids, are used to develop fluorescent derivatization reagents for the analysis of biological molecules. The specific electronic properties conferred by the fluoro and methoxy groups could be used to tune the photophysical properties of such probes.

Future Research Directions and Unexplored Avenues in 6 Fluoro 4 Methoxy Indan 1 One Chemistry

Development of Stereoselective Synthetic Pathways for Enantiopure 6-Fluoro-4-methoxy-indan-1-one Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. The development of stereoselective methods to access chiral derivatives of 6-Fluoro-4-methoxy-indan-1-one, particularly those with a stereocenter at the C2 or C3 position, is a critical area for future investigation.

Current research on related indanones has established several powerful strategies for asymmetric synthesis that could be adapted. acs.org These include transition-metal-catalyzed reactions and organocatalysis. For instance, rhodium-catalyzed asymmetric intramolecular 1,4-addition reactions have successfully produced chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities. organic-chemistry.org Adapting such a method to a suitably designed prochiral precursor of 6-Fluoro-4-methoxy-indan-1-one could provide a direct route to enantioenriched products. Similarly, complex radical cascade reactions have been shown to produce highly functionalized and stereochemically dense indanes. nih.govuzh.ch Exploring the application of these radical-based methods could unlock novel and complex chiral derivatives.

Future efforts should focus on designing and screening chiral ligands and catalysts specifically tailored for the 6-Fluoro-4-methoxy-indan-1-one scaffold. The electronic influence of the fluoro and methoxy (B1213986) substituents will likely play a key role in the stereochemical outcome of these reactions, necessitating careful optimization of reaction conditions.

Table 1: Potential Stereoselective Synthetic Methods

| Method | Catalyst/Reagent Type | Potential Application | Key Challenge |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Phosphine Complexes | Reduction of a corresponding indenone precursor to chiral indanone. | Achieving high enantioselectivity with the specific substitution pattern. |

| Asymmetric Michael Addition | Chiral Organocatalysts (e.g., prolinol derivatives) | Addition of nucleophiles to an α,β-unsaturated derivative. | Synthesis of the required unsaturated precursor. |

| Intramolecular 1,4-Addition | Chiral Rhodium-Monodentate Phosphine Complexes | Cyclization of a chalcone-like precursor. organic-chemistry.org | Substrate design to favor intramolecular cyclization. |

Exploration of Novel Catalytic Systems for Indanone Functionalization

Modern catalytic methods, particularly those involving transition-metal-catalyzed C-H activation, offer powerful tools for the direct functionalization of core molecular scaffolds, enhancing synthetic efficiency by avoiding pre-functionalized starting materials. oup.comrsc.org Future research should vigorously pursue the application of such catalytic systems to the 6-Fluoro-4-methoxy-indan-1-one framework.

Rhodium(III)-catalyzed C-H activation has emerged as a robust method for synthesizing indanones and related heterocycles. rsc.orgrsc.org These catalysts could potentially be used to directly introduce alkyl, aryl, or heteroatom substituents at various positions on the indanone core. For example, directing group-assisted C-H activation could enable regioselective functionalization of the aromatic ring or the α-methylene position. Ruthenium(II)-catalyzed cascade reactions have also proven effective for constructing complex indanones from simple starting materials through multiple C-H functionalization events. nih.gov Applying these cascade strategies could lead to the rapid assembly of highly decorated 6-Fluoro-4-methoxy-indan-1-one analogues.

The challenge lies in understanding how the inherent electronic properties of the fluoro (electron-withdrawing) and methoxy (electron-donating) groups will influence the regioselectivity of C-H activation. acgpubs.org Systematic screening of different catalysts, ligands, and directing groups will be essential to achieve predictable and selective transformations.

Advanced Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Computational chemistry provides an indispensable tool for accelerating materials and drug discovery by offering insights into molecular structure, stability, and reactivity. researchgate.net Future investigations into 6-Fluoro-4-methoxy-indan-1-one should be strongly supported by advanced computational modeling.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties. researchgate.netnih.gov This includes optimizing molecular geometries, calculating vibrational frequencies to aid in spectroscopic characterization, and determining electronic properties such as molecular electrostatic potential surfaces. Such calculations can elucidate the influence of the fluoro and methoxy groups on the electron distribution and reactivity of the indanone core. Furthermore, DFT can be used to model reaction mechanisms, calculate activation barriers, and predict the outcomes of the novel catalytic and stereoselective reactions proposed in the sections above, thereby guiding experimental design and saving resources. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies offer a path to rationally design new derivatives with desired biological activities. nih.govconnectedpapers.com By creating a virtual library of 6-Fluoro-4-methoxy-indan-1-one derivatives and calculating various molecular descriptors, QSAR models can be built to correlate these structural features with a predicted activity, such as enzyme inhibition. This in silico screening can prioritize the synthesis of the most promising candidates for biological evaluation.

Table 2: Applications of Computational Modeling

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism & Spectroscopy | Transition state energies, reaction pathways, IR/NMR spectra, electronic structure. rsc.orgresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery & Design | Correlation of molecular descriptors with biological activity to predict potency. nih.govconnectedpapers.com |

Integration of Flow Chemistry and Sustainable Synthesis Principles in 6-Fluoro-4-methoxy-indan-1-one Production

The principles of green and sustainable chemistry are increasingly critical in modern chemical production. numberanalytics.com Flow chemistry, or continuous flow processing, is a key enabling technology in this area, offering significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, reduced waste, and easier scalability. asynt.comscielo.brnumberanalytics.comnih.gov

The integration of in-line purification and real-time reaction monitoring (e.g., using FT-IR or NMR) within a flow setup can further enhance process control and product quality. nih.gov Developing a sustainable, scalable flow synthesis would be a significant step towards the efficient production of 6-Fluoro-4-methoxy-indan-1-one for further research and potential commercial applications. drreddys.comresearchgate.net

Investigation of Rare Transformations and Rearrangements involving the Indanone Scaffold

The indanone skeleton, while stable, can participate in a variety of fascinating and synthetically useful transformations and rearrangements that lead to novel molecular architectures. rsc.orgnih.gov A promising future research avenue is the exploration of such rare reactions using 6-Fluoro-4-methoxy-indan-1-one as the starting point.

Examples from the broader indanone literature suggest several intriguing possibilities. For instance, rhodium-catalyzed ring expansion of 1-indanones with ethylene (B1197577) has been used to construct benzocycloheptenone skeletons. nih.gov Applying this to 6-Fluoro-4-methoxy-indan-1-one could provide access to a new class of seven-membered ring compounds. Another area of interest is the investigation of skeletal editing or rearrangement cascades. acs.org For example, a Claisen rearrangement followed by an intramolecular aldol (B89426) reaction has been used as a key one-pot sequence to build complex tetracyclic skeletons fused to an indanone structure. nih.gov Exploring similar tandem reactions could lead to the discovery of novel polycyclic systems with unique three-dimensional shapes.

These explorations into less conventional reactivity patterns push the boundaries of synthetic chemistry and can lead to the serendipitous discovery of molecules with unexpected structures and properties.

Q & A

Q. How to reconcile conflicting reports on the biological activity of 6-fluoro-4-methoxy-indan-1-one in cancer cell lines?

- Validation Steps :

Standardize assay conditions (e.g., cell line origin, incubation time).

Perform dose-response curves in triplicate.

Use LC-MS to verify compound stability in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.